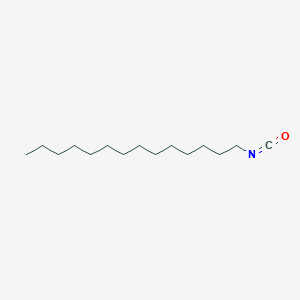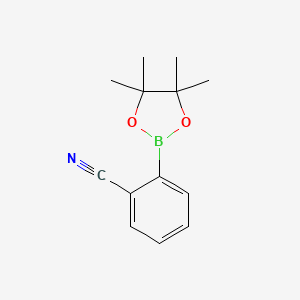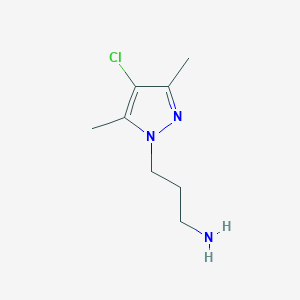
Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium
Übersicht
Beschreibung
“Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium” is a chemical compound with the molecular formula CHFNSSi . It is also known by other names such as Tris(dimethylamino)sulfur trimethylsilyl difluoride and TAS-F .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The molecular formula is CHFNSSi, indicating the presence of carbon, hydrogen, fluorine, nitrogen, sulfur, and silicon atoms .Chemical Reactions Analysis
This compound is a source of very reactive, soluble, anhydrous fluoride ion . It is used for fluorinations . It reacts with enol silyl ethers to give reactive TAS enolates .Wissenschaftliche Forschungsanwendungen
Preparation and Characterization of Novel Compounds
Research has shown that tris(trimethylsilyl)sulfonium and methylbis(trimethylsilyl)sulfonium ions have been prepared as long-lived species, showcasing the potential for creating stable compounds under specific conditions. These compounds have been characterized using NMR spectroscopy and theoretical studies, indicating their significance in understanding the structural and electronic properties of novel silicon and sulfonium-based compounds (Prakash et al., 2000).
Advanced Organic Synthesis Techniques
In organic synthesis, tris(dimethylamino)sulfonium difluorotrimethylsilicate has been utilized as a mild reagent for the removal of silicon protecting groups. This application is crucial for the selective manipulation of silicon-containing compounds, which are extensively used in synthetic organic chemistry. The mildness and selectivity of this reagent make it valuable for working with base- and/or acid-sensitive substrates, enhancing the toolbox available to organic chemists (K. Scheidt et al., 1998).
Synthesis of Deoxyfluoro Sugars
The utility of tris(dimethylamino)sulphonium difluorotrimethylsilicate for the rapid synthesis of deoxyfluoro sugars has been documented. This method, involving fluoride ion displacement, presents a convenient route for producing deoxyfluoro sugars. The rapidity of this reaction is particularly appealing for the potential synthesis of fluorinated-carbohydrate radiopharmaceuticals, highlighting its importance in medical imaging applications (W. Szarek et al., 1985).
Diastereoselective Dimerization and Chain Elongation
Research into the diastereoselective dimerization of aldonolactones using tris(dimethylamido)sulfonium difluorotrimethylsilicate has revealed its capability to create new stereogenic centers diastereoselectively. This process is significant for the synthesis of complex molecules with precise stereochemical control, illustrating the compound's utility in sophisticated synthetic strategies (R. Csuk et al., 1994).
Fluoride Ion Sources in Organic Reactions
The compound has been identified as a source of unhydrated fluoride ion in the perfluoroalkylation of perfluoroaromatic compounds, demonstrating its role in facilitating reactions that require fluoride ions. This application underscores the versatility of tris(dimethylamino)sulfonium-based compounds in promoting fluorine chemistry and their potential in developing new materials and chemical processes (V. Bardin et al., 1990).
Safety and Hazards
Wirkmechanismus
Mode of Action
Difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium is known to act as a source of fluoride ions, participating in the formation of carbon-fluorine (C-F) bonds to synthesize fluorinated compounds . It is also used as a mild deprotecting agent for the removal of silicon protecting groups .
Biochemical Pathways
It is involved in the synthesis of fluorinated compounds and the removal of silicon protecting groups, which could influence various biochemical pathways depending on the specific context .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its role in the synthesis of fluorinated compounds and the removal of silicon protecting groups . The specific effects can vary widely depending on the context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and reacts rapidly with moisture, water, and protic solvents . Therefore, it should be stored under specific conditions (2-8°C) to maintain its stability .
Eigenschaften
IUPAC Name |
difluoro(trimethyl)silanuide;tris(dimethylamino)sulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N3S.C3H9F2Si/c1-7(2)10(8(3)4)9(5)6;1-6(2,3,4)5/h1-6H3;1-3H3/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGVTLYEFSBAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27F2N3SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430833 | |
| Record name | Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59218-87-0 | |
| Record name | Methanaminium, N-[bis(dimethylamino)-λ4-sulfanylidene]-N-methyl-, difluorotrimethylsilicate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59218-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(dimethylamino)sulfanium difluoro(trimethyl)silicate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)


![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)
![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)
![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1352897.png)